DPPH Radical Scavenging Activity
In a direct comparative study using electron spin resonance (ESR) spectrometry, PPB exhibited DPPH radical scavenging activity with an IC₅₀ of 0.88 μg/mL, which is approximately 2.2-fold higher (less potent) than that of pyrogallol-6,6′-bieckol (PYB; IC₅₀ = 0.40 μg/mL) and 2.0-fold higher than 6,6′-bieckol (BEK; IC₅₀ = 0.43 μg/mL). PPB was also less potent than 2,7″-phloroglucinol-6,6′-bieckol (PHB; IC₅₀ = 0.50 μg/mL) [1].
| Evidence Dimension | DPPH radical scavenging activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.88 μg/mL |
| Comparator Or Baseline | PYB: 0.40 μg/mL; BEK: 0.43 μg/mL; PHB: 0.50 μg/mL |
| Quantified Difference | PPB IC₅₀ is 2.2× higher than PYB, 2.0× higher than BEK, and 1.8× higher than PHB |
| Conditions | DPPH radical, electron spin resonance (ESR) spectrometry, in vitro |
Why This Matters
Researchers requiring a phlorotannin with moderate DPPH scavenging capacity—distinct from the highly potent PYB and BEK—should select PPB for structure-activity relationship studies or when attenuated antioxidant activity is desirable.
- [1] Lee, S.-H. Antioxidant and Anti-inflammatory Effects of Active Compounds Isolated from Ecklonia cava. Ph.D. Dissertation, Jeju National University, 2011. https://oldlib.jejunu.ac.kr/handle/2020.oak/14643. View Source
